molecular formula C18H21NO2 B255580 N-(1-phenylethyl)-2-propoxybenzamide

N-(1-phenylethyl)-2-propoxybenzamide

Cat. No.: B255580
M. Wt: 283.4 g/mol
InChI Key: RMHWFEUWSYCNHK-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)-2-propoxybenzamide is a benzamide derivative featuring a phenylethylamine moiety attached to the benzamide nitrogen and a propoxy group at the 2-position of the benzene ring.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(1-phenylethyl)-2-propoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-3-13-21-17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)

InChI Key

RMHWFEUWSYCNHK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The phenylethyl group in this compound and its analogs introduces steric challenges, leading to lower yields in coupling reactions compared to less bulky derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
  • Electronic Effects : The 2-propoxy group is an electron-donating ether, which may enhance solubility compared to hydroxyl or tert-butyl groups but lacks the chelating ability of N,O-bidentate groups in ’s compound .

Research Findings and Implications

  • Divergent Synthesis Limitations : The phenylethyl group’s bulkiness reduces the divergence of synthesis pathways, as seen in the preparation of 4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide derivatives .
  • Structural Characterization : Analogous compounds (e.g., ’s derivative) were characterized via NMR, IR, and X-ray crystallography, providing a roadmap for analyzing this compound .
  • Functional Group Trade-offs : While the propoxy group improves lipophilicity, it may lack the catalytic utility of directing groups like N,O-bidentate moieties in metal-mediated reactions .

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